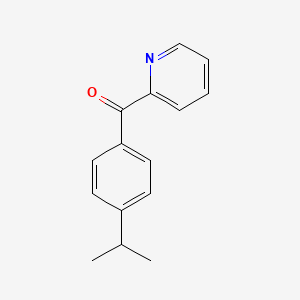

2-(4-Isopropylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADFKBHPBOIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582881 | |

| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-76-8 | |

| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Isopropylbenzoyl)pyridine chemical properties

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic ketone featuring a pyridine ring linked to a benzoyl group, which is further substituted with an isopropyl group at the para position. As a derivative of the benzoylpyridine family, this compound holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. The unique combination of a pyridine moiety—a versatile ligand and basic nitrogen heterocycle—and a substituted benzophenone core makes it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its characteristic spectroscopic signature, plausible synthetic routes, and its potential applications, offering a technical resource for scientists and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in experimental settings. The data for this compound is summarized below. These predicted values provide a baseline for handling, reaction design, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO | [1][2] |

| Molar Mass | 225.29 g/mol | [1][2] |

| Boiling Point | 354.0 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 3.02 ± 0.10 (Predicted) | [1][2] |

The predicted pKa of approximately 3.02 suggests that the pyridine nitrogen is weakly basic, a characteristic feature of pyridines with electron-withdrawing groups at the 2-position.[3] The high boiling point is consistent with its molecular weight and aromatic nature.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.8 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns. The proton adjacent to the nitrogen (at the 6-position) would be the most deshielded.

-

Benzoyl Protons: Two doublets in the aromatic region (likely δ 7.3-8.0 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Isopropyl Protons: A septet for the single CH proton (around δ 3.0 ppm) and a doublet for the six equivalent CH₃ protons (around δ 1.2 ppm).

-

-

¹³C NMR: The carbon NMR spectrum should display 11 unique signals for the aromatic and carbonyl carbons, plus 2 signals for the isopropyl group.

-

Carbonyl Carbon: A characteristic weak signal in the downfield region, expected around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-160 ppm. The carbon atom of the pyridine ring attached to the benzoyl group (C2) would be significantly deshielded.

-

Isopropyl Carbons: Two signals in the aliphatic region, one for the CH carbon and one for the two equivalent CH₃ carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. This is a hallmark of an aryl ketone.

-

C=N and C=C Stretches (Aromatic Rings): Multiple medium to strong bands between 1400-1600 cm⁻¹ are characteristic of the pyridine and benzene rings.[7]

-

C-H Stretches (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹.[8]

-

C-H Stretches (Aliphatic): Bands corresponding to the isopropyl group are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (225.29).

-

Key Fragments: Common fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments such as the pyridinyl cation (m/z 78) and the 4-isopropylbenzoyl cation (m/z 147). Further fragmentation of the isopropyl group (loss of a methyl group, m/z 15) is also expected.

Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of this compound is sparse, a highly plausible and effective method is the Friedel-Crafts acylation reaction. This classic approach involves the reaction of a pyridine derivative with an appropriate acylating agent.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

A logical synthetic route involves the acylation of a suitable pyridine precursor with 4-isopropylbenzoyl chloride. A common method for synthesizing benzoylpyridines involves the reaction of a pyridyl organometallic reagent with a benzoyl chloride, or a palladium-catalyzed coupling reaction.[9][10]

Step-by-Step Methodology:

-

Preparation of 2-Lithiopyridine: 2-Bromopyridine is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1-2 hours to generate the 2-lithiopyridine intermediate.

-

Preparation of Acylating Agent: 4-Isopropylbenzoyl chloride is prepared from 4-isopropylbenzoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation Reaction: The 4-isopropylbenzoyl chloride, dissolved in the same anhydrous solvent, is added slowly to the 2-lithiopyridine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Plausible synthetic workflow for this compound.

Potential Applications and Reactivity

The chemical structure of this compound suggests several areas of application, primarily driven by the reactivity of its two key functional moieties: the pyridine ring and the ketone group.

-

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. The benzoylpyridine scaffold can be a precursor for developing novel therapeutic agents. For instance, related 2-benzoylpyridine thiosemicarbazones have been investigated for their anti-proliferative and iron chelation properties.[11] The isopropyl group can enhance lipophilicity, potentially improving pharmacokinetic properties.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property allows for the synthesis of novel metal complexes with potential applications in catalysis or as functional materials.[12]

-

Agrochemicals: Pyridine-based compounds are often explored for their potential as herbicides and pesticides. The specific substitution pattern of this compound could be tuned to develop new agrochemicals.[12]

-

Organic Synthesis Intermediate: The ketone functional group can be readily transformed into other functionalities (e.g., alcohols, amines, alkenes), making this molecule a versatile intermediate for constructing more complex organic molecules.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling pyridine derivatives should be strictly followed. Pyridine and its derivatives are often flammable, toxic, and can cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[1] The container should be tightly sealed.

-

First Aid:

Conclusion

This compound is a compound of significant interest due to its hybrid structure, combining the features of a substituted benzophenone and a pyridine heterocycle. Its predicted chemical and physical properties, along with its characteristic spectroscopic signatures, provide a solid foundation for its identification and use in a research context. While its applications are still being explored, its potential as a precursor in medicinal chemistry, coordination chemistry, and agrochemical development is substantial. The synthetic pathways are accessible through established organic chemistry methodologies, making it a valuable target for further investigation by the scientific community.

References

- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemBK. (n.d.). This compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- ChemicalBook. (n.d.). This compound CAS#: 206357-76-8.

- PubChem. (n.d.). 2-Benzoylpyridine.

- Benchchem. (n.d.). 2-(4-Methoxybenzoyl)pyridine.

- Wiley Online Library. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ResearchGate. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.

- ChemicalBook. (n.d.). 2-Benzoylpyridine(91-02-1) 1H NMR spectrum.

- Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.

- ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.

- Organic Syntheses. (n.d.). 3-benzoylpyridine.

- The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone.

- Reddit. (2017). Interpretation of IR spectrum for 2-(2,4-dinitrobenzyl)pyridine.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 206357-76-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. reddit.com [reddit.com]

- 9. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]

- 12. benchchem.com [benchchem.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)pyridine (CAS 206357-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(4-Isopropylbenzoyl)pyridine, a pyridine derivative characterized by a 4-isopropylbenzoyl substituent. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous 2-aroylpyridine structures to provide a robust framework for its synthesis, characterization, and potential applications. By detailing established synthetic methodologies and exploring the pharmacological context of the benzoylpyridine scaffold, this whitepaper serves as a foundational resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and materials science.

Part 1: Core Chemical and Physical Properties

This compound belongs to the class of aroylpyridines, which are ketones featuring a pyridine ring attached to a carbonyl group, which is in turn bonded to an aryl group. The defining features of this molecule are the pyridine ring, which can act as a ligand and a hydrogen bond acceptor, and the isopropyl-substituted phenyl ring, which imparts lipophilicity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 206357-76-8 | - |

| Molecular Formula | C₁₅H₁₅NO | ChemBK |

| Molar Mass | 225.29 g/mol | ChemBK |

| Predicted Boiling Point | 354.0 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.068 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 3.02 ± 0.10 | ChemicalBook |

Part 2: Plausible Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in publicly available literature. However, established methods for the preparation of 2-aroylpyridines can be confidently adapted. Two primary and reliable strategies are presented below: a Grignard-based approach and an oxidation-based approach.

Method A: Grignard Reaction with a Nitrile Electrophile

This classic organometallic approach involves the reaction of a pyridyl Grignard reagent with a benzonitrile derivative. The resulting imine is then hydrolyzed to yield the target ketone. This method is highly versatile for creating a wide range of aroylpyridines.

Causality: The Grignard reagent, 2-pyridylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 4-isopropylbenzonitrile. The choice of anhydrous conditions is critical, as any protic solvent would quench the highly reactive Grignard reagent, halting the reaction. Acidic hydrolysis is required to convert the intermediate imine salt into the final ketone product.

Caption: Workflow for Grignard-based synthesis of this compound.

Detailed Experimental Protocol (Representative):

-

Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-isopropylbenzonitrile (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 5 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cautiously pour the reaction mixture into a beaker of ice containing an excess of 2 M hydrochloric acid. Stir vigorously for 1-2 hours until the intermediate imine is fully hydrolyzed.

-

Purification: Make the aqueous layer basic (pH ~9-10) with a saturated sodium bicarbonate solution or dilute NaOH. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method B: Oxidation of a Benzylpyridine Precursor

This strategy involves the synthesis of a 2-(4-isopropylbenzyl)pyridine intermediate, which is subsequently oxidized to the target ketone. The oxidation of a benzylic methylene bridge is a robust and high-yielding transformation.

Causality: The precursor, 2-(4-isopropylbenzyl)pyridine, can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Kumada or Negishi coupling). The subsequent oxidation step specifically targets the activated C-H bonds of the methylene group adjacent to both the pyridine and phenyl rings. A strong oxidizing agent like sodium dichromate in acetic acid provides the necessary oxidative potential to convert the methylene group to a carbonyl.

Caption: Workflow for the oxidation-based synthesis of this compound.

Detailed Experimental Protocol (Representative):

-

Precursor Synthesis (Illustrative): A protocol analogous to the synthesis of 2-(4-chlorobenzyl)pyridine would be followed. This would involve a suitable cross-coupling reaction between a 2-halopyridine and a 4-isopropylbenzyl organometallic reagent.

-

Oxidation: In a round-bottom flask, dissolve the precursor 2-(4-isopropylbenzyl)pyridine (1.0 eq) in glacial acetic acid. To this stirred solution, add sodium dichromate dihydrate (1.1-1.5 eq) portion-wise, monitoring for any exotherm.

-

Reaction and Workup: Heat the resulting mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the mixture to room temperature and pour it into a large volume of cold water.

-

Purification: Neutralize the solution with sodium hydroxide to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and air dry. The crude product can be recrystallized from a suitable solvent (e.g., ligroin or an ethanol/water mixture) or purified by column chromatography to yield the final product.

Part 3: Potential Biological Activity and Research Applications

While this compound itself has not been extensively studied, the broader class of 2,4-disubstituted pyridine derivatives has shown significant promise in drug discovery. Research into structurally related compounds suggests several potential avenues for investigation.

-

Antimicrobial and Antitubercular Agents: Certain 2,4-disubstituted pyridine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including intracellular and biofilm-forming variants. The mechanism in some of these compounds involves the inhibition of key cellular processes, and resistance has been linked to mutations in efflux pump regulators.

-

Neurotropic and Psychotropic Properties: Thioalkyl derivatives of pyridine have been investigated for their anticonvulsant, anxiolytic, and antidepressant effects. These activities suggest that the pyridine scaffold can effectively interact with targets in the central nervous system.

-

Pesticidal Activity: Benzamides containing a pyridine-linked heterocycle have been synthesized and shown to possess both fungicidal and insecticidal properties, indicating the utility of this structural motif in agrochemical research.

Given these precedents, this compound is a valuable scaffold for library synthesis in drug discovery programs targeting infectious diseases, neurological disorders, and agricultural applications.

Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.

Part 4: Analytical and Quality Control Parameters

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed.

Table 2: Expected Analytical Data for Characterization

| Technique | Expected Observations |

| ¹H-NMR | - Aromatic protons on the pyridine ring (typically 4 distinct signals).- Aromatic protons on the phenyl ring (likely two doublets, AA'BB' system).- A septet for the isopropyl CH proton.- A doublet for the two isopropyl CH₃ groups. |

| ¹³C-NMR | - Signal for the ketone carbonyl carbon (C=O) around 190-200 ppm.- Distinct signals for the aromatic carbons of both the pyridine and phenyl rings.- Signals for the isopropyl carbons. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (225.29).- Characteristic fragmentation patterns, such as loss of the isopropyl group. |

| Infrared (IR) | - A strong C=O stretching vibration characteristic of an aryl ketone (approx. 1660-1680 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic groups.- C=N and C=C stretching vibrations from the pyridine ring. |

| Purity (HPLC) | - A single major peak with >95% purity under standard reverse-phase conditions. |

References

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

- Preparation method of 2-acetylpyridine. (2019). Google Patents.

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Retrieved from [Link]

-

Synthesis of 2-(4-chlorobenzoyl)pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

- A kind of preparation method of 2- acetylpyridine. (2019). Google Patents.

-

2-Isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Benzoylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-benzoylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). PubMed. Retrieved from [Link]

- Method for preparing 2-benzyl pyridine compound. (2010). Google Patents.

- Process for preparation of benzoylpyridines and derivatives. (1975). Google Patents.

-

2-benzoyl pyridine phenyl-2-pyridinylmethanone. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. Retrieved from [Link]

-

Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Retrieved from [Link]

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)pyridine: Synthesis, Structural Elucidation, and Pharmacological Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Isopropylbenzoyl)pyridine, a heterocyclic aromatic ketone of significant interest in medicinal chemistry. Due to the limited direct experimental data available for this specific molecule, this document leverages extensive data from structurally analogous compounds, particularly ketoprofen and other 2-aroylpyridines, to project its physicochemical properties, spectroscopic signature, and potential pharmacological applications. Detailed synthetic methodologies, including a proposed robust protocol, are presented alongside in-depth analysis of expected spectroscopic characteristics for structural verification. Furthermore, the guide explores the pharmacological rationale for investigating this compound as a potential non-steroidal anti-inflammatory drug (NSAID), drawing parallels with known cyclooxygenase (COX) inhibitors. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and related compounds.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine nucleus is a ubiquitous scaffold in a multitude of approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties.[1][2] In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), many commercially successful agents feature aromatic and heteroaromatic ring systems.[3]

This compound can be considered a close structural analog of ketoprofen, a widely used NSAID of the propionic acid class.[4] Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][5] The structural modification of existing NSAIDs is a common strategy in drug discovery to enhance potency, improve selectivity for COX-2 (to reduce gastrointestinal side effects), and modulate physicochemical properties for improved drug delivery.

This guide focuses on this compound, hypothesizing that the replacement of the carboxylic acid moiety of a ketoprofen-like structure with a pyridine ring could lead to a novel compound with a distinct pharmacological profile. The pyridine nitrogen introduces a potential site for hydrogen bonding and alters the electronic distribution of the molecule, which could influence its interaction with the active sites of COX enzymes.

Physicochemical and Structural Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted with a reasonable degree of accuracy.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C15H15NO | ChemBK[6] |

| Molecular Weight | 225.29 g/mol | ChemBK[6] |

| CAS Number | 206357-76-8 | ChemicalBook[7] |

| Predicted Boiling Point | 354.0 ± 25.0 °C | ChemicalBook[7] |

| Predicted Density | 1.068 ± 0.06 g/cm³ | ChemicalBook[7] |

| Predicted pKa | 3.02 ± 0.10 | ChemBK[6] |

The structure consists of a central carbonyl group linking a pyridine ring at the 2-position and a 4-isopropylphenyl group. The isopropyl group introduces lipophilicity, while the pyridine ring provides a polar, basic nitrogen atom.

Synthesis of this compound: A Proposed Methodology

The synthesis of 2-aroylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[8][9] However, several modern synthetic strategies have been developed to overcome this limitation.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the bond between the carbonyl carbon and the pyridine ring, suggesting a nucleophilic pyridine equivalent and an electrophilic acyl source, or vice versa.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Acylation of a Metalated Pyridine

This protocol is based on the acylation of a pre-lithiated pyridine, a reliable method for introducing acyl groups at the 2-position of the pyridine ring.[8]

Step 1: Preparation of 2-Bromopyridine This is a commercially available starting material.

Step 2: Lithiation of 2-Bromopyridine In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF at -78 °C. To this solution, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of 2-lithiopyridine.

Causality: The low temperature is crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.[8] Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Step 3: Acylation with 4-Isopropylbenzoyl Chloride In a separate flask, prepare a solution of 4-isopropylbenzoyl chloride (1.2 eq) in anhydrous diethyl ether or THF. Add this solution dropwise to the freshly prepared 2-lithiopyridine solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: Using a slight excess of the acyl chloride ensures complete consumption of the valuable lithiated intermediate. The slow warming allows for a controlled reaction.

Step 4: Work-up and Purification Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Alternative Synthetic Routes

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling of a 2-pyridylboronic acid or ester with 4-isopropylbenzoyl chloride, or a Stille coupling involving a 2-stannylpyridine, are viable alternatives.[10][11] These methods often offer milder reaction conditions and broader functional group tolerance.

-

C-H Activation: Direct acylation of the pyridine C-H bond at the 2-position using a palladium catalyst and an appropriate acyl source is a more atom-economical approach.[7][12][13][14] This often requires a directing group or specific reaction conditions to achieve the desired regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of 2-benzoylpyridine and related structures, are detailed below.[15][16][17][18][19]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and the isopropyl-substituted phenyl rings.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.7-8.8 | dd | ~4.8, 1.8 |

| Pyridine H-4 | 7.9-8.1 | dt | ~7.7, 1.8 |

| Pyridine H-3 | 7.8-7.9 | d | ~7.7 |

| Pyridine H-5 | 7.4-7.6 | ddd | ~7.7, 4.8, 1.2 |

| Phenyl H (ortho to C=O) | 7.8-8.0 | d | ~8.2 |

| Phenyl H (meta to C=O) | 7.3-7.5 | d | ~8.2 |

| Isopropyl CH | 3.0-3.2 | septet | ~6.9 |

| Isopropyl CH₃ | 1.2-1.4 | d | ~6.9 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190-195 |

| Pyridine C-2 | 155-160 |

| Pyridine C-6 | 148-150 |

| Pyridine C-4 | 136-138 |

| Pyridine C-3 | 125-127 |

| Pyridine C-5 | 124-126 |

| Phenyl C (ipso to C=O) | 135-137 |

| Phenyl C (ipso to isopropyl) | 150-155 |

| Phenyl C (ortho to C=O) | 130-132 |

| Phenyl C (meta to C=O) | 128-130 |

| Isopropyl CH | 34-36 |

| Isopropyl CH₃ | 23-25 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | 1660-1680 | Strong, sharp |

| C=C, C=N (Aromatic) | 1580-1620 | Medium to strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2970 | Medium |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve cleavage at the carbonyl group, leading to fragments corresponding to the pyridyl and isopropylbenzoyl moieties.

Pharmacological Potential and Future Directions

The structural similarity of this compound to ketoprofen suggests its potential as a COX inhibitor. The pyridine ring may offer unique interactions within the active sites of COX-1 and COX-2, potentially leading to altered potency and selectivity.

Mechanism of Action: A Hypothesis

It is hypothesized that this compound will act as a competitive inhibitor of cyclooxygenase enzymes, similar to other NSAIDs.[1][5] The isopropylbenzoyl moiety would likely occupy the hydrophobic channel of the COX active site, while the pyridine ring could interact with key amino acid residues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. brainly.in [brainly.in]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 16. guidechem.com [guidechem.com]

- 17. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Isopropylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(4-isopropylbenzoyl)pyridine, a valuable heterocyclic ketone with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic strategies. The guide delves into the mechanistic underpinnings of each route, providing field-proven insights and step-by-step experimental protocols. Key methodologies discussed include the Grignard reaction with 2-cyanopyridine, oxidation of 2-(4-isopropylbenzyl)pyridine, Friedel-Crafts acylation, and palladium-catalyzed carbonylative coupling. Each section is supported by in-text citations to authoritative sources and is designed to be a self-validating system for practical application in the laboratory.

Introduction: The Significance of this compound

Pyridine and its derivatives are fundamental scaffolds in pharmaceutical and materials science, owing to their diverse biological activities and unique chemical properties.[1][2] The pyridine ring is a key structural motif in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[3] Among the vast array of pyridine-containing compounds, 2-acylpyridines represent a particularly important class of intermediates and final products.

This compound, the subject of this guide, is a diaryl ketone featuring a pyridine ring and a 4-isopropylphenyl moiety. This substitution pattern imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules and functional materials. The isopropyl group, for instance, can enhance lipophilicity and modulate binding interactions with biological targets. The synthesis of this and related compounds is therefore of significant interest to the scientific community. This guide will explore the primary synthetic routes to this target molecule, providing the necessary detail for their successful implementation.

Key Synthetic Pathways to this compound

Several strategic approaches can be employed for the synthesis of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections will detail the most prominent and scientifically robust methods.

Grignard Reaction of 4-Isopropylphenylmagnesium Bromide with 2-Cyanopyridine

The addition of organometallic reagents, particularly Grignard reagents, to nitriles is a classic and effective method for the synthesis of ketones.[4] This approach is highly convergent, assembling the target molecule from two key fragments.

Causality of Experimental Choices: This pathway is predicated on the nucleophilic character of the Grignard reagent and the electrophilic nature of the nitrile carbon. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed to yield the ketone. The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent by protic solvents.[4]

Experimental Protocol:

-

Step 1: Preparation of 4-Isopropylphenylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is then flushed with dry nitrogen. A solution of 4-bromo-isopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once the reaction begins, the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Step 2: Reaction with 2-Cyanopyridine. The Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-cyanopyridine (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram of the Grignard Reaction Pathway:

Caption: Grignard synthesis of this compound.

Oxidation of 2-(4-Isopropylbenzyl)pyridine

The oxidation of a methylene bridge connecting the pyridine and the 4-isopropylphenyl rings is a direct approach to the target ketone. This method relies on the availability of the precursor, 2-(4-isopropylbenzyl)pyridine.

Causality of Experimental Choices: Strong oxidizing agents are required to convert the benzylic methylene group to a carbonyl group. Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed for such transformations.[5][6] The reaction conditions, including temperature and solvent, are crucial to achieve high yields and minimize side reactions, such as over-oxidation to the carboxylic acid or cleavage of the isopropyl group.

Experimental Protocol:

-

Step 1: Synthesis of 2-(4-Isopropylbenzyl)pyridine. This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction between 2-bromopyridine and (4-isopropylbenzyl)zinc chloride.

-

Step 2: Oxidation with Potassium Permanganate. To a solution of 2-(4-isopropylbenzyl)pyridine (1.0 eq) in a mixture of acetone and water, potassium permanganate (3.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears.

-

Step 3: Work-up. The reaction is quenched by the addition of a saturated solution of sodium bisulfite to reduce the excess permanganate and manganese dioxide. The mixture is then filtered through a pad of celite, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Diagram of the Oxidation Pathway:

Caption: Oxidation of 2-(4-isopropylbenzyl)pyridine.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be used to introduce an acyl group onto an aromatic ring.[7] However, the direct acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring.[8] A more viable approach involves the acylation of a more electron-rich aromatic substrate, such as cumene (isopropylbenzene), with a pyridine-containing acylating agent.

Causality of Experimental Choices: This pathway utilizes an activated pyridine derivative, such as 2-picolinoyl chloride, to acylate cumene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich cumene ring. The para-position of cumene is preferentially acylated due to the directing effect of the isopropyl group.

Experimental Protocol:

-

Step 1: Preparation of 2-Picolinoyl Chloride. 2-Picolinic acid (1.0 eq) is refluxed with an excess of thionyl chloride until the solid dissolves completely. The excess thionyl chloride is removed by distillation under reduced pressure to yield 2-picolinoyl chloride.[9]

-

Step 2: Friedel-Crafts Acylation. In a flask cooled to 0 °C, anhydrous aluminum chloride (1.1 eq) is suspended in dry dichloromethane. Cumene (isopropylbenzene, 1.5 eq) is then added. A solution of 2-picolinoyl chloride (1.0 eq) in dichloromethane is added dropwise to the cooled mixture. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

-

Step 3: Work-up. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Diagram of the Friedel-Crafts Acylation Pathway:

Caption: Friedel-Crafts acylation route.

Palladium-Catalyzed Carbonylative Coupling

Modern transition-metal catalysis offers powerful tools for the construction of complex molecules. Palladium-catalyzed carbonylative coupling reactions have emerged as a versatile method for the synthesis of ketones.[10] This approach involves the coupling of an aryl halide, carbon monoxide, and an organometallic reagent.

Causality of Experimental Choices: This pathway would involve the palladium-catalyzed reaction of 2-bromopyridine with carbon monoxide and a 4-isopropylphenylboronic acid (Suzuki-type coupling) or a 4-isopropylphenylzinc reagent (Negishi-type coupling). The palladium catalyst facilitates the oxidative addition to the aryl halide, followed by CO insertion and transmetalation with the organometallic reagent, and finally reductive elimination to form the ketone product.

Experimental Protocol (Conceptual):

-

Step 1: Reaction Setup. In a pressure vessel, add 2-bromopyridine (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable base like potassium carbonate (2.0 eq) in a solvent such as toluene.

-

Step 2: Carbonylation. The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours.

-

Step 3: Work-up. After cooling to room temperature and releasing the pressure, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Diagram of the Palladium-Catalyzed Carbonylative Coupling Pathway:

Caption: Palladium-catalyzed carbonylative coupling.

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring (typically in the range of 7.5-8.8 ppm), aromatic protons of the 4-isopropylphenyl ring (doublets around 7.3 and 7.8 ppm), a septet for the methine proton of the isopropyl group (around 3.0 ppm), and a doublet for the methyl protons of the isopropyl group (around 1.2 ppm). |

| ¹³C NMR | Carbonyl carbon signal (around 195 ppm), aromatic carbons of both rings (in the range of 120-160 ppm), and aliphatic carbons of the isopropyl group (methine around 34 ppm, methyls around 24 ppm). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C15H15NO (m/z = 225.29). |

| IR Spec. | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. |

Conclusion and Future Perspectives

This guide has detailed several robust synthetic pathways for the preparation of this compound. The choice of the most suitable method will depend on specific laboratory constraints and the desired scale of the synthesis. The Grignard reaction offers a convergent and high-yielding approach, while the oxidation of 2-(4-isopropylbenzyl)pyridine provides a more direct route if the precursor is readily available. Friedel-Crafts acylation and palladium-catalyzed carbonylative coupling represent viable, albeit potentially more challenging, alternatives.

The continued development of novel synthetic methodologies, particularly in the realm of transition-metal catalysis, will undoubtedly lead to even more efficient and sustainable routes to this compound and its derivatives. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the synthesis of such valuable building blocks will remain a key area of research.

References

- Mukaiyama, T., & Asami, M. (1977). A convenient method for the preparation of ketones from S-(2-pyridyl) thioates and Grignard reagents. Chemistry Letters, 6(7), 683-686.

- Movassaghi, M., & Ahmad, O. K. (2010).

- Bhuniya, D., et al. (2015). A facile synthesis of 2-acetylpyridine. European Journal of Medicinal Chemistry, 102, 582-593.

- Katritzky, A. R., et al. (2005).

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

- CN109503469A - A kind of preparation method of 2- acetylpyridine.

- Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry.

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Genna, D. T., et al. (2011). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. Organic Letters, 13, 5358-5361.

- Hornink, M. M., et al. (2024). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. Organic Letters, 26(40), 8621-8625.

- Brennführer, A., et al. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. Chemical Society Reviews, 40(10), 5049-5064.

- Chandrasekar, S., et al. (2015).

- Khan, A. T., & Ali, M. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(60), 34398-34443.

- Kaye, I. A., & Kogon, I. C. (1951). 2-Benzylaminopyridine. Organic Syntheses, 31, 12.

- Fuson, R. C., & Miller, J. J. (1939). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society, 61(5), 1310-1312.

- Chad's Prep. 20.4 Reaction with Organometallic Reagents.

- Xiang, D., et al. (2007). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry, 72(24), 9259-9263.

- Preparation of Pyridines, Part 3: By Acyl

- Song, H., et al. (2022). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Journal of Chemical Research.

- Gulevich, A. V., & Dudnik, A. S. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 17(13), 3206-3209.

- YorkSpace.

- Ghaffari, M., et al. (2022). Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. OSTI.GOV.

- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.

- Wolffenstein, R., & Hartwich, F. (1915). Ueber die Einwirkung von Benzoylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft, 48(2), 2043-2046.

- US4895984A - Acylation of aromatics.

- Cahiez, G., et al. (2011). i-PrMgCl·LiCl: a ten-year journey.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Goryunov, L. I., & Shteingarts, V. D. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 535-561.

- CN101863826B - Method for preparing 2-benzyl pyridine compound.

- Sigma-Aldrich. Isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF Turbo Grignard.

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

- Myers, A. G. Research Group. Magnesium-Halogen Exchange.

- Lee, J. Y., et al. (2001). A Study for Kinetics and Oxidation Reaction of Alcohols by Cr(VI)-4-(Dimethylamino)pyridine. Journal of the Korean Chemical Society, 45(6), 551-556.

- Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Gulevich, A. V., & Dudnik, A. S. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters, 17(13), 3206-3209.

- KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. (2013). TSI Journals.

- Preliminary study on the Friedel–Crafts reaction to build 2‐acylated 3‐methyl‐1,4‐dimethoxynaphthalene derivatives. (2019).

- Li, Y., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules, 26(15), 4485.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 9. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 10. Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-(4-Isopropylbenzoyl)pyridine: A Technical Guide

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-(4-Isopropylbenzoyl)pyridine, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet | 1H | H-6 (Pyridine) |

| ~8.05 | Triplet of doublets | 1H | H-4 (Pyridine) |

| ~7.90 | Doublet | 1H | H-3 (Pyridine) |

| ~7.85 | Doublet | 2H | H-2', H-6' (Benzoyl) |

| ~7.50 | Triplet | 1H | H-5 (Pyridine) |

| ~7.35 | Doublet | 2H | H-3', H-5' (Benzoyl) |

| ~3.00 | Septet | 1H | CH (Isopropyl) |

| ~1.25 | Doublet | 6H | CH₃ (Isopropyl) |

Interpretation:

The proton signals for the pyridine ring are expected in the downfield region (7.50-8.70 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6-position is typically the most deshielded. The benzoyl protons will appear as two doublets, characteristic of a para-substituted benzene ring. The isopropyl group will exhibit a septet for the methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~155.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~149.0 | C-4' (Benzoyl) |

| ~137.0 | C-4 (Pyridine) |

| ~135.0 | C-1' (Benzoyl) |

| ~130.0 | C-2', C-6' (Benzoyl) |

| ~128.0 | C-3', C-5' (Benzoyl) |

| ~125.0 | C-3 (Pyridine) |

| ~122.0 | C-5 (Pyridine) |

| ~34.0 | CH (Isopropyl) |

| ~24.0 | CH₃ (Isopropyl) |

Interpretation:

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift. The carbons of the pyridine and benzene rings will appear in the aromatic region (120-155 ppm). The chemical shifts of the pyridine carbons are influenced by the position relative to the nitrogen atom. The isopropyl group carbons will be found in the aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1660 | Strong | C=O stretch (Ketone) |

| ~1590, 1470 | Medium-Strong | C=C and C=N stretch (Aromatic rings) |

| ~1385, 1370 | Medium | C-H bend (Isopropyl) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Interpretation:

The most characteristic peak in the IR spectrum of this compound will be the strong absorption band around 1660 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C/C=N bonds of the pyridine and benzene rings, as well as the aliphatic C-H bonds of the isopropyl group.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 225 | [M]⁺, Molecular ion |

| 210 | [M - CH₃]⁺ |

| 182 | [M - C₃H₇]⁺ |

| 121 | [C₇H₇O]⁺ (4-isopropylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 225, corresponding to the molecular weight of this compound (C₁₅H₁₅NO)[1]. Common fragmentation pathways would involve the loss of a methyl group ([M - 15]⁺) or the entire isopropyl group ([M - 43]⁺). The cleavage of the bond between the carbonyl group and the pyridine ring would lead to the formation of the 4-isopropylbenzoyl cation (m/z 121) and the pyridyl cation (m/z 78). Further fragmentation of the benzoyl portion can lead to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

IV. Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

A. NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

B. IR Spectroscopy

Caption: Standard workflow for ATR-FTIR spectroscopy.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry

Caption: Simplified workflow for mass spectrometry analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with electrons. For Electrospray Ionization (ESI), the sample solution is sprayed through a charged capillary.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

V. Conclusion

The spectroscopic data, whether experimentally obtained or predicted based on sound chemical principles and analogous structures, provides a detailed and coherent picture of the molecular structure of this compound. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its identity and purity, which is a critical step in any scientific endeavor involving this compound. The protocols outlined in this guide provide a foundation for researchers to obtain high-quality spectroscopic data for this and similar molecules.

References

Sources

Solubility of 2-(4-Isopropylbenzoyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Isopropylbenzoyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. As a pyridine derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, where solubility is a critical parameter influencing everything from reaction kinetics to bioavailability.[1][2][3] This document outlines the physicochemical properties of the target molecule, offers predictions on its solubility in a range of common organic solvents based on structural analysis, and presents a detailed, field-proven experimental protocol for accurate quantitative solubility determination. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility in Research

This compound is a ketone derivative featuring a pyridine ring, a foundational scaffold in numerous FDA-approved drugs, and a bulky non-polar isopropylphenyl group.[2][4][5] For scientists working with such compounds, a thorough understanding of their solubility is not merely academic; it is a cornerstone of successful research and development. Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of purification techniques like recrystallization, and is a fundamental determinant of a compound's behavior in formulation and biological systems.[3][6]

This guide addresses the current gap in publicly available solubility data for this compound by providing a robust predictive analysis and, more importantly, a detailed experimental workflow for its empirical determination.

Physicochemical Profile and Structural Analysis

To predict the solubility of a compound, we first examine its intrinsic properties. The principle of "like dissolves like" serves as our primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | [8][9] |

| Molar Mass | 225.29 g/mol | [8][9] |

| Predicted Density | 1.068 ± 0.06 g/cm³ | [8][9] |

| Predicted Boiling Point | 354.0 ± 25.0 °C | [8][9] |

| Predicted pKa | 3.02 ± 0.10 (for the conjugate acid) | [8][9] |

Structural Analysis: The molecular structure of this compound contains both polar and non-polar regions.

-

Polar Features: The pyridine ring's nitrogen atom and the carbonyl group (C=O) of the ketone are polar, capable of acting as hydrogen bond acceptors.

-

Non-Polar Features: The phenyl ring and the isopropyl group constitute a significant, bulky non-polar domain.

This duality suggests that the molecule is unlikely to be soluble in highly polar solvents like water or in strictly non-polar solvents like hexane. Its optimal solubility is predicted to be in solvents of intermediate polarity that can interact favorably with both its polar and non-polar moieties.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, categorized by increasing polarity. These predictions serve as a starting point for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Hexane | Aliphatic Hydrocarbon | Non-Polar | Low / Insoluble | The solvent's non-polar nature is a poor match for the compound's polar ketone and pyridine groups. |

| Toluene | Aromatic Hydrocarbon | Non-Polar | Medium | The aromatic solvent can engage in π-stacking with the compound's phenyl and pyridine rings. |

| Dichloromethane | Halogenated | Polar Aprotic | High | Its intermediate polarity effectively solvates both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | THF is a versatile polar aprotic solvent known for dissolving a wide range of compounds.[10][11] |

| Ethyl Acetate | Ester | Polar Aprotic | Medium / High | Offers a good balance of polarity to interact with the entire molecule. |

| Acetone | Ketone | Polar Aprotic | Medium / High | As a ketone, it can interact favorably with the compound's carbonyl group. |

| Ethanol / Methanol | Alcohol | Polar Protic | Medium / Low | The solvent's ability to hydrogen-bond is beneficial, but its high polarity may not fully accommodate the large non-polar moiety. |

| Water | - | Highly Polar Protic | Insoluble | The large, non-polar hydrocarbon portion of the molecule dominates, leading to poor miscibility. |

Experimental Protocol for Quantitative Solubility Determination

The most reliable solubility data is generated empirically. The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the solubility of a solid in a liquid.[12][13] It is a self-validating system when performed with care and in triplicate.

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or orbital incubator

-

Calibrated positive displacement micropipettes

-

Glass vials with PTFE-lined screw caps

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Centrifuge (optional, to aid separation)

-

Vacuum oven or rotary evaporator

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for the specific solvents being used.[14][15][16]

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step-by-Step Methodology

This protocol is designed to be performed in triplicate for each solvent to ensure statistical validity.

1. Preparation of the Saturated Solution 1.1. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., ~50-100 mg per 2 mL of solvent). 1.2. Accurately pipette a known volume of the chosen solvent (e.g., 2.00 mL) into the vial. 1.3. Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25.0 °C). 1.4. Agitate the mixture vigorously for 24 hours. This duration is critical to ensure the solution reaches thermodynamic equilibrium.

2. Isolation of the Saturated Supernatant 2.1. After 24 hours, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. 2.2. To prepare for extraction, draw the solvent into the syringe and then attach the 0.45 µm syringe filter. This pre-wets the filter to minimize loss of the sample solution. 2.3. Carefully draw the clear supernatant into the syringe, ensuring no solid particles are disturbed. The syringe filter will remove any suspended microcrystals.[17]

3. Gravimetric Quantification 3.1. Tare a clean, dry glass vial on the analytical balance and record its mass (M_vial). 3.2. Precisely dispense a known volume of the filtered supernatant (e.g., 1.000 mL) into the tared vial. 3.3. Remove the solvent completely. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved or by using a rotary evaporator. 3.4. Once the solid residue is completely dry, allow the vial to cool to room temperature in a desiccator. 3.5. Weigh the vial containing the dry residue and record the final mass (M_final).

4. Calculation of Solubility 4.1. Calculate the mass of the dissolved solid (M_solute) by subtracting the initial vial mass from the final mass: M_solute = M_final - M_vial 4.2. Calculate the solubility (S) using the mass of the solute and the volume of the supernatant (V_supernatant) that was evaporated. The result is typically expressed in mg/mL or g/L. S (mg/mL) = M_solute (mg) / V_supernatant (mL)

Application of Solubility Data: Purification by Recrystallization

A primary application of solubility data is the development of purification protocols. An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature (e.g., 0-4 °C).[18][19] By determining the solubility across a range of temperatures, researchers can select the optimal solvent to maximize the recovery of pure crystalline material while leaving impurities behind in the mother liquor.[18]

Conclusion

While specific solubility data for this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior in common organic solvents. It is anticipated to be most soluble in moderately polar aprotic solvents like dichloromethane and THF. This guide provides the necessary intellectual framework and a detailed, robust experimental protocol for researchers to empirically determine the solubility of this compound with a high degree of confidence. The generation of such fundamental data is an indispensable step in advancing research in organic synthesis, materials science, and drug discovery.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

This compound - ChemBK. (n.d.). ChemBK. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto Scarborough. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

-

2-Isopropylpyridine. (n.d.). PubChem. [Link]

-

Tetrahydrofuran. (n.d.). Wikipedia. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2018). ACS Omega. [Link]

-

3-benzoylpyridine. (n.d.). Organic Syntheses. [Link]

-

Tetrahydrofuran. (n.d.). PubChem. [Link]

-

Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. [Link]

-

SOLUBILITY DATA SERIES. (n.d.). International Union of Pure and Applied Chemistry. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. chem.ws [chem.ws]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 206357-76-8 [chemicalbook.com]

- 10. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 11. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Potential applications of substituted benzoylpyridines in organic synthesis

A Technical Guide to the Synthetic Utility of Substituted Benzoylpyridines

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of organic synthesis and medicinal chemistry, the pyridine ring stands as a cornerstone, present in a significant fraction of FDA-approved drugs and countless natural products.[1] Similarly, the diaryl ketone motif, exemplified by benzophenone, is a widely utilized photophore and synthetic intermediate. The fusion of these two entities into the benzoylpyridine scaffold creates a class of compounds with remarkable versatility. These molecules are not merely structural curiosities; they are powerful and tunable intermediates whose utility stems from the unique electronic interplay between the electron-deficient pyridine ring and the adjacent benzoyl group.

This guide provides an in-depth exploration of the synthesis and application of substituted benzoylpyridines. We will delve into modern synthetic protocols, examine the strategic manipulation of their inherent reactivity, and showcase their role as pivotal building blocks for complex molecular architectures, from pharmacologically active agents to advanced functional materials.

Part 1: Constructing the Core: Modern Synthetic Methodologies

The accessibility of the benzoylpyridine core is paramount to its application. While classical methods exist, recent innovations in photochemistry and flow synthesis have revolutionized their preparation, offering milder conditions, higher throughput, and broader substrate scope.

A Catalyst-Free, Light-Driven Approach: Telescoped Flow Synthesis

A state-of-the-art method for synthesizing electronically differentiated benzoylpyridines merges a light-driven reductive arylation with a subsequent oxidation step in a continuous flow process.[2][3] This approach avoids costly and potentially toxic metal catalysts, relying on 365 nm light to initiate a radical-radical cross-coupling between aromatic aldehydes and cyanopyridines.[2] The resulting secondary alcohol is then oxidized in the second stage of the telescoped process to afford the target benzoylpyridine.

The key advantage of this methodology lies in its modularity and efficiency. The flow setup allows for short residence times and high throughput, making it suitable for library synthesis and scale-up operations.[2]

Caption: Workflow for the telescoped photochemical synthesis of benzoylpyridines.[2]

Proposed Mechanism of Photoreductive Arylation

The reaction is initiated by the absorption of light (365 nm), which promotes the formation of a ketyl radical from the aromatic aldehyde via a Single Electron Transfer (SET) pathway involving N,N-Diisopropylethylamine (DIPEA).[2] Concurrently, the cyanopyridine is reduced to a radical anion. These two radical species then undergo a cross-coupling, followed by the elimination of a nitrile anion to yield the alcohol product.[2]

Caption: Key steps in the light-driven formation of the aryl(pyridinyl)methanol intermediate.[2]

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(pyridin-4-yl)methanone

This protocol is adapted from the flow synthesis methodology described by Cantillo and co-workers.[2]

-

Solution Preparation:

-